molecular formula C23H26N2O5 B2796780 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618084-78-9

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2796780
CAS RN: 618084-78-9
M. Wt: 410.47
InChI Key: FAMODBAOOGKSET-UHFFFAOYSA-N
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Description

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyrrole derivatives, including those similar to the compound , have been synthesized and characterized for their potential in forming new heterocyclic compounds. For instance, a study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed its suitability for the formation of new heterocyclic compounds due to its reactivity descriptors (Singh, Rawat, & Sahu, 2014).

Optical Materials

  • The first hyperpolarizability of similar pyrrole derivatives indicates potential use as non-linear optical (NLO) materials. This was demonstrated in a study where the β0 of a pyrrole derivative was found significant, hinting at its application in the field of optical materials (Singh, Rawat, & Sahu, 2014).

Structural Studies

  • X-ray crystallographic studies of pyrrole derivatives provide insights into their molecular geometries and potential for forming molecular dimers. This was evident in a study of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).

Chemical Synthesis

  • Research on the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs indicates the versatility of pyrrole derivatives in chemical synthesis (Vydzhak & Panchishyn, 2010).

Molecular Docking Studies

  • Molecular docking studies of compounds derived from pyrrole, such as 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone, have shown promising binding energies, indicating potential pharmaceutical applications (Malathi & Chary, 2019).

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-14-29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(2)30-18)22(27)23(28)25(20)13-12-24(3)4/h5-11,20,27H,1,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMODBAOOGKSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

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